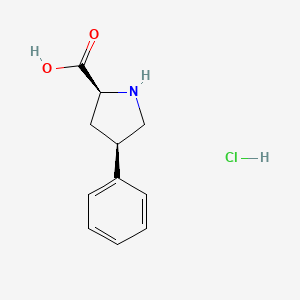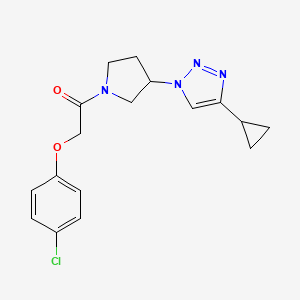
2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone" is a complex organic molecule that likely exhibits significant biological or chemical activity due to the presence of multiple functional groups such as chlorophenoxy, triazolyl, and pyrrolidinyl groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer potential properties and reactivities of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including coupling reactions and nucleophilic substitutions. For instance, the synthesis of a pyrrole derivative was achieved through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, a method for preparing a chlorocyclopropyl-triazolyl ethanone involved a nucleophilic substitution reaction . These methods suggest that the synthesis of the compound may also involve such strategies, potentially utilizing a chlorophenoxy precursor and a cyclopropyl-triazolyl coupling partner.
Molecular Structure Analysis
Structural characterization of similar compounds has been performed using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), have been used to predict spectral and geometrical data, showing good correlation with experimental data . These techniques would likely be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The presence of a chlorophenoxy group in related compounds has been associated with the ability to undergo photoadduct formation and dehydrochlorination reactions . The triazolyl group, as seen in other compounds, is often involved in the formation of stable complexes with proteins, suggesting potential biological activity . The pyrrolidinyl group could also influence the reactivity and stability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. For example, vibrational and structural observations, along with molecular docking studies, have been used to understand the properties of a chlorophenyl-pyrazolyl ethanone . Antioxidant properties have been investigated for triazole derivatives , and fungicidal activity has been shown for chlorophenoxy-pyridyl ethanols . These studies indicate that the compound may also exhibit similar properties, which could be explored through analogous experimental setups.
Scientific Research Applications
Chemical Synthesis
Research has explored the synthesis of various heterocyclic compounds, including those related to 2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone. For instance, studies have delved into the synthesis of 1-benzopyrano[2,3-c]pyrrolidines and dipyrrolidines through cycloadditions involving chromones and azomethine ylides, highlighting the compound's role in the formation of complex molecular structures (Sosnovskikh et al., 2014).
Pharmaceutical Development
In the pharmaceutical realm, the compound is pivotal in synthesizing drugs like voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves setting relative stereochemistry and examining diastereocontrol, showcasing the compound's significance in developing pharmacologically active molecules (Butters et al., 2001).
Fungicidal Applications
Compounds structurally related to 2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone have demonstrated significant fungicidal activities. For example, studies on 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties have shown moderate to high fungicidal activities against various phytopathogens, indicating potential agricultural applications (Bai et al., 2020).
Antioxidant Properties
Additionally, research into triazole derivatives like 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles has revealed their antioxidant and antiradical activities. These findings suggest the compound's relevance in exploring new antioxidants (Bekircan et al., 2008).
Catalytic Applications
The compound and its derivatives have also found use in catalysis, such as in hydrocarbon oxygenation processes. For instance, Oxone-catalyzed oxygenation of hydrocarbons in the presence of related complexes has been studied, indicating the compound's utility in chemical transformation processes (Shul’pin et al., 2012).
Material Science
In material science, compounds similar to 2-(4-chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone are instrumental in synthesizing and characterizing new materials with potential applications in corrosion inhibition and other industrial processes (Louroubi et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-3-5-15(6-4-13)24-11-17(23)21-8-7-14(9-21)22-10-16(19-20-22)12-1-2-12/h3-6,10,12,14H,1-2,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOEKFTBIDASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

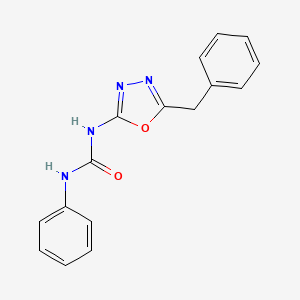
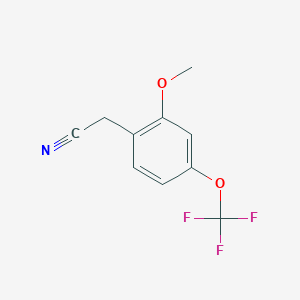

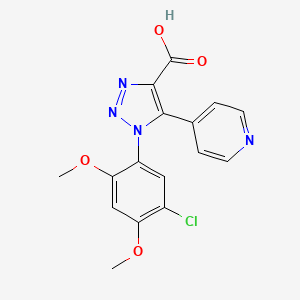
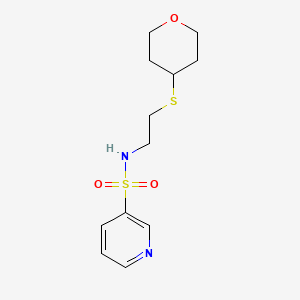

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)
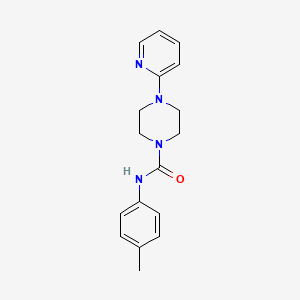
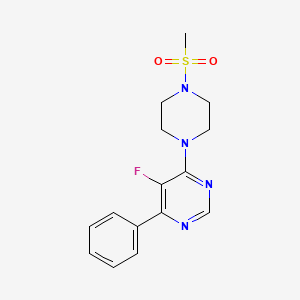
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)
![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2541187.png)
